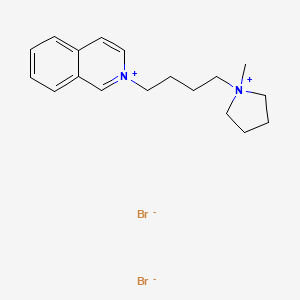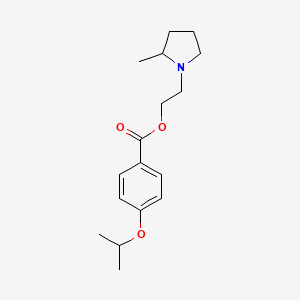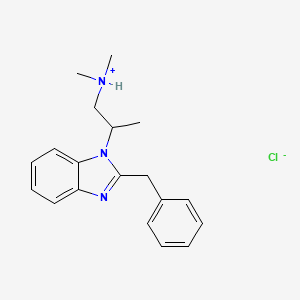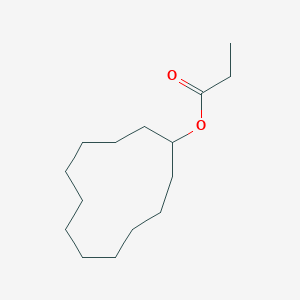
Cyclododecylpropionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclododecylpropionate is an organic compound with the molecular formula C15H28O2. It is a derivative of cyclododecane, where a propionate group is attached to the cyclododecyl ring. This compound is known for its applications in various fields, including the fragrance industry, due to its musk-like scent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclododecylpropionate can be synthesized through the reaction of cyclododecene with propionic acid or its derivatives in the presence of a free-radical initiator. The reaction typically involves catalytic hydrogenation of the resulting 2-cyclododecylpropionic acid or its derivatives .
Industrial Production Methods
The industrial production of this compound often involves the Reformatsky reaction, where cyclododecanone reacts with alkyl 2-bromopropionates in the presence of zinc. The resulting ester is then catalytically hydrogenated or reduced with lithium aluminum hydride .
Análisis De Reacciones Químicas
Types of Reactions
Cyclododecylpropionate undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into cyclododecanone.
Reduction: Catalytic hydrogenation can reduce this compound to cyclododecyl alcohol.
Substitution: The ester group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation typically uses palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as alkyl halides and nucleophiles are commonly used for substitution reactions.
Major Products
Oxidation: Cyclododecanone
Reduction: Cyclododecyl alcohol
Substitution: Various substituted cyclododecyl derivatives
Aplicaciones Científicas De Investigación
Cyclododecylpropionate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form inclusion complexes.
Industry: Widely used in the fragrance industry for its musk-like scent and as a stabilizer in various formulations
Mecanismo De Acción
The mechanism of action of cyclododecylpropionate involves its interaction with specific molecular targets. In the fragrance industry, it exerts its effects by binding to olfactory receptors, eliciting a musk-like scent. In biological systems, it may interact with cellular membranes and proteins, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Cyclododecylpropionate can be compared with other similar compounds such as cyclododecanone and cyclododecyl alcohol. While all these compounds share the cyclododecyl ring structure, this compound is unique due to its ester functional group, which imparts different chemical reactivity and applications.
Similar Compounds
Cyclododecanone: A ketone derivative of cyclododecane.
Cyclododecyl alcohol: An alcohol derivative of cyclododecane.
Cyclododecane: The parent hydrocarbon structure
Propiedades
Número CAS |
6221-94-9 |
|---|---|
Fórmula molecular |
C15H28O2 |
Peso molecular |
240.38 g/mol |
Nombre IUPAC |
cyclododecyl propanoate |
InChI |
InChI=1S/C15H28O2/c1-2-15(16)17-14-12-10-8-6-4-3-5-7-9-11-13-14/h14H,2-13H2,1H3 |
Clave InChI |
FFBFQWUCOCYWIH-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)OC1CCCCCCCCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


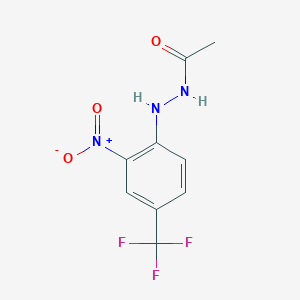

![7-chloro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B13766283.png)
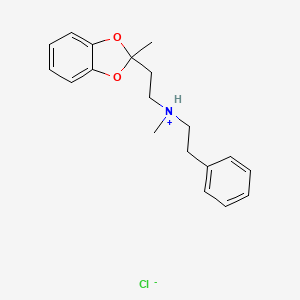
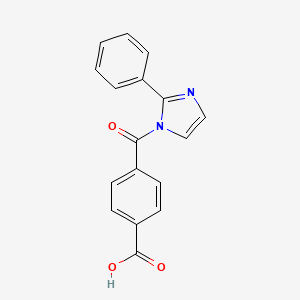
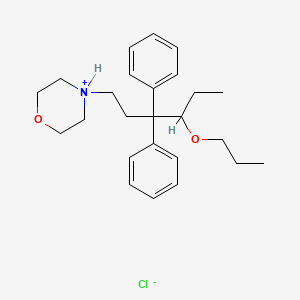
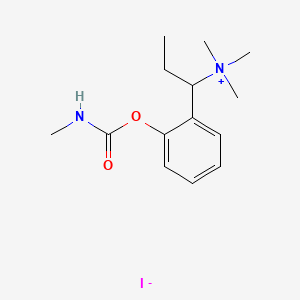

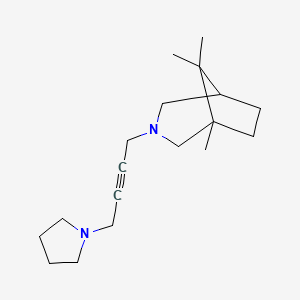
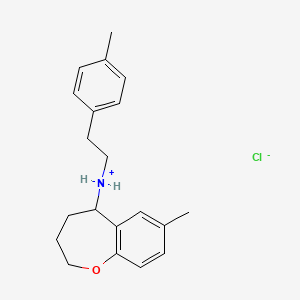
![Acetamide, N-[5-(ethylamino)-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]-4-methylphenyl]-](/img/structure/B13766333.png)
